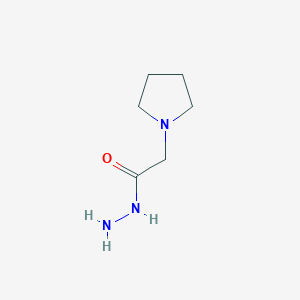

2-(Pyrrolidin-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNSPJDRFUHSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-(Pyrrolidin-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-1-yl)acetohydrazide. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, incorporating both a pyrrolidine ring and a hydrazide functional group, makes it a versatile scaffold for creating diverse molecular architectures with potential biological activities. This document covers its synthesis, physicochemical properties, spectral characteristics, and potential applications in drug discovery, with a focus on its role as a precursor to compounds with antimicrobial and antifungal properties.

Introduction

This compound is a bifunctional organic molecule that has garnered interest in medicinal chemistry. The pyrrolidine moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties. The hydrazide group is a reactive functional group that can be readily converted into a variety of heterocyclic systems or used as a linker in the design of bioactive conjugates. Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents[1][2]. This guide aims to provide a detailed technical resource for researchers working with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 7171-96-2 | [1] |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| Storage | Room temperature, light-proof, inert gas |

Synthesis

A plausible and common synthetic route to this compound involves a two-step process starting from readily available commercial reagents. The general workflow for this synthesis is depicted below.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate

-

To a solution of pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to 0 °C in an ice bath, add ethyl chloroacetate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectral Data (Predicted)

NMR Spectroscopy

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| 1.8-2.0 | m | 4H | CH₂ (pyrrolidine) | |

| 2.6-2.8 | t | 4H | N-CH₂ (pyrrolidine) | |

| 3.1-3.3 | s | 2H | N-CH₂-C=O | |

| 4.2-4.4 | br s | 2H | -NH₂ | |

| 8.9-9.1 | br s | 1H | -C(=O)NH- | |

| 23-25 | CH₂ (pyrrolidine) | |||

| 53-55 | N-CH₂ (pyrrolidine) | |||

| 59-61 | N-CH₂-C=O | |||

| 169-171 | C=O |

IR Spectroscopy and Mass Spectrometry

| IR (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Mass Spec (Predicted) | m/z | Fragment Ion |

| 3300-3400 | N-H stretch (NH₂) | |

| 3150-3250 | N-H stretch (amide) | |

| 2850-2960 | C-H stretch (alkane) | |

| 1640-1680 | C=O stretch (amide) | |

| 1520-1560 | N-H bend | |

| 143.11 [M]⁺ | Molecular ion | |

| 112.09 | [M - NHNH₂]⁺ | |

| 84.08 | [M - C(=O)NHNH₂]⁺ | |

| 70.08 | [Pyrrolidine]⁺ |

Reactivity and Biological Potential

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This group can readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and diacylhydrazines, respectively. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules, including various heterocyclic systems.

The presence of the pyrrolidine ring and the hydrazide group suggests that derivatives of this compound may exhibit biological activity. Indeed, many hydrazide-containing compounds have been reported to possess a wide range of biological properties, including antimicrobial, antifungal, and antitubercular activities[1]. The pyrrolidine scaffold is also a key component of many pharmaceuticals, often enhancing their pharmacological and pharmacokinetic profiles. Therefore, this compound is a promising starting material for the discovery of new drug candidates.

Hypothetical Signaling Pathway Modulation

Given that derivatives of similar heterocyclic compounds have been shown to act as enzyme inhibitors, a hypothetical mechanism of action for a bioactive derivative of this compound could involve the inhibition of a key microbial enzyme. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could interfere with a bacterial process.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an attractive starting point for the creation of diverse chemical libraries. The known biological activities of related compounds, particularly in the antimicrobial and antifungal arenas, underscore the potential of its derivatives as novel therapeutic agents. This technical guide provides a foundational resource for researchers to facilitate the exploration and utilization of this promising molecule. Further experimental validation of the predicted properties and biological activities is warranted.

References

In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetohydrazide (CAS Number: 7171-96-2)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Pyrrolidin-1-yl)acetohydrazide, a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. This document details its physicochemical properties, synthesis protocols, and its primary application as a scaffold for generating bioactive hydrazone derivatives.

Core Compound Properties

This compound, with the CAS number 7171-96-2, is a carbohydrazide compound featuring a pyrrolidine ring. Its structure makes it a valuable building block in medicinal chemistry.[1] The key identifying information for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7171-96-2 | [1] |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [1] |

| Physical Form | Solid, semi-solid, or liquid | |

| Synonyms | 2-(1-pyrrolidinyl)acetohydrazide, 1-pyrrolidineacetic acid, hydrazide | [3] |

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate

The precursor, ethyl 2-(pyrrolidin-1-yl)acetate, is synthesized by the alkylation of pyrrolidine with ethyl bromoacetate.

Experimental Protocol:

-

A solution of pyrrolidine (3 mol) in tetrahydrofuran (450 mL) is cooled in an ice bath.

-

Ethyl bromoacetate (1.5 mol) is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.

-

Following the addition, toluene (150 mL) is added to the solution to precipitate the pyrrolidinium bromide byproduct.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under vacuum to yield ethyl 2-(pyrrolidin-1-yl)acetate.[4]

pyrrolidine [label="Pyrrolidine"]; bromoacetate [label="Ethyl Bromoacetate"]; THF [label="THF (Solvent)\nT < 30°C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; toluene [label="Toluene (for precipitation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"];

{rank=same; pyrrolidine; bromoacetate} -> THF; THF -> toluene; toluene -> ester; }

Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(pyrrolidin-1-yl)acetate

The synthesized ester is then converted to the target acetohydrazide through reaction with hydrazine hydrate. This is a standard method for preparing hydrazides from their corresponding esters.[5][6][7]

General Experimental Protocol:

-

Ethyl 2-(pyrrolidin-1-yl)acetate is dissolved in a suitable alcohol solvent, such as ethanol.

-

Hydrazine hydrate (typically an 85% solution) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting product, this compound, which may precipitate out of the solution, is then isolated by filtration, dried, and can be further purified by recrystallization.[7][8]

ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"]; hydrazine [label="Hydrazine Hydrate"]; ethanol [label="Ethanol (Solvent)\nRoom Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; acetohydrazide [label="this compound"];

{rank=same; ester; hydrazine} -> ethanol; ethanol -> acetohydrazide; }

Hydrazinolysis to form the target compound.

Application in the Synthesis of Bioactive Hydrazones

The primary utility of this compound lies in its role as a precursor for the synthesis of hydrazone derivatives. The hydrazide moiety readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones to form hydrazones.[5][6][9] These resulting hydrazide-hydrazone scaffolds are of significant interest in drug discovery due to their reported wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][10][11]

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazones from this compound is a straightforward condensation reaction.

General Experimental Protocol:

-

Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, typically ethanol.

-

A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

-

The mixture is refluxed for a period of time, which can range from a few hours to overnight, and the reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

acetohydrazide [label="this compound"]; carbonyl [label="Aldehyde or Ketone\n(R-C=O)"]; reflux [label="Ethanol (Solvent)\nGlacial Acetic Acid (catalyst)\nReflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrazone [label="Hydrazone Derivative"];

{rank=same; acetohydrazide; carbonyl} -> reflux; reflux -> hydrazone; }

General synthesis of hydrazone derivatives.

Biological Evaluation of Derivatives

Derivatives of this compound, particularly the hydrazones, are primarily evaluated for their antimicrobial and antifungal activities. A standard method for this evaluation is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial Activity Screening Protocol (General)

-

Preparation of Bacterial/Fungal Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Aspergillus flavus, Candida albicans) are cultured in appropriate broth media to a specified cell density.[10][12]

-

Preparation of Test Compounds: The synthesized hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Broth Microdilution Assay:

-

A series of dilutions of the test compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Each well is then inoculated with the prepared bacterial or fungal suspension.

-

Positive (microorganism and medium) and negative (medium only) controls are included. A standard antibiotic/antifungal agent is also typically included for comparison.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Conclusion

This compound is a readily synthesizable and highly versatile intermediate for the development of novel bioactive compounds. Its primary application in the synthesis of hydrazone derivatives provides a gateway to a class of molecules with demonstrated potential as antimicrobial and antifungal agents. The straightforward synthetic protocols for both the core compound and its derivatives make it an attractive scaffold for further exploration in medicinal chemistry and drug discovery programs. Further research into the derivatization of this compound could lead to the identification of new therapeutic leads with improved efficacy and a broader spectrum of activity.

References

- 1. This compound [myskinrecipes.com]

- 2. myskinrecipes.com [myskinrecipes.com]

- 3. 2-PYRROLIDIN-1-YLACETOHYDRAZIDE [chemicalbook.com]

- 4. Synthesis routes of Ethyl 2-(pyrrolidin-1-yl)acetate [benchchem.com]

- 5. Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents [jpac.journals.ekb.eg]

- 6. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

An In-depth Technical Guide on the Potential Mechanisms of Action for 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the multifaceted pharmacological potential of 2-(Pyrrolidin-1-yl)acetohydrazide derivatives. The core structure, combining a pyrrolidine ring with an acetohydrazide moiety, serves as a versatile scaffold for developing compounds with a wide array of biological activities. The mechanism of action is highly dependent on the specific substitutions made to this core, leading to derivatives that can function as enzyme inhibitors, antimicrobial agents, or receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of workflows and pathways to offer a comprehensive overview for drug discovery and development.

Enzyme Inhibition

A primary mechanism through which these derivatives exert their effects is the inhibition of specific enzymes. This is a well-documented avenue for the therapeutic potential of pyrrolidine-containing compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[1][2][3] Pyrrolidine-based structures are recognized as potent DPP-IV inhibitors.

| Compound Class | Specific Derivative | Target | IC50 |

| Pyrrolidine Derivatives | 2-benzylpyrrolidine derivative (Compound 2) | DPP-IV | 0.3 ± 0.03 µM[1] |

| Pyrrolidine Derivatives | 4-benzylpiperidine derivative (Compound 1) | DPP-IV | 1.6 ± 0.04 µM[1] |

| Pyrrolidine Derivatives | phenethyl-piperazine derivative (Compound 3) | DPP-IV | 1.2 ± 0.04 µM[1] |

| Pyrrolidine Derivatives | 4-amino-1-benzylpiperidine derivative (Compound 4) | DPP-IV | 4 ± 0.08 µM[1] |

This kinetic assay quantifies DPP-IV activity by measuring the fluorescence of 7-Amino-4-methylcoumarin (AMC), which is released from a fluorogenic substrate upon cleavage by DPP-IV.[1][4]

-

Reagent Preparation:

-

Prepare a 1X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[4]

-

Dilute the DPP-IV enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the 1X Assay Buffer to their desired working concentrations.[4]

-

Prepare a stock solution of the test inhibitor compound and create a dilution series. A known inhibitor like Sitagliptin is used as a positive control.[4]

-

-

Assay Procedure (96-well plate format):

-

Enzyme/Inhibitor Incubation: To appropriate wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test inhibitor at various concentrations. For control wells, add buffer in place of the inhibitor.[4]

-

Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[4]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]

-

-

Data Acquisition:

-

Measure the fluorescence intensity on a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

-

The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.

α-Amylase and α-Glucosidase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is another key strategy for managing type 2 diabetes.[5][6] By slowing the digestion of complex carbohydrates, these inhibitors reduce the postprandial glucose spike. Pyrrolidine derivatives have demonstrated significant inhibitory activity against both enzymes.[5][7][8]

| Compound Class | Specific Derivative | Target | IC50 (µg/mL) | IC50 (mM) |

| Pyrrolidine Derivative | 4-methoxy analogue (3g) | α-Amylase | 26.24[5] | - |

| Pyrrolidine Derivative | 4-methoxy analogue (3g) | α-Glucosidase | 18.04[5] | - |

| Pyrrolidine Derivative | Compound 3a | α-Amylase | 36.32[5] | - |

| Pyrrolidine Derivative | Compound 3f | α-Glucosidase | 27.51[5] | - |

| Pyrrolidine-based Pyrazoline | Compound 21 | α-Glucosidase | - | 0.052 ± 0.006[7] |

| N-acetylpyrrolidine | N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | - | 0.52 ± 0.02[9] |

| N-acetylpyrrolidine | N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | - | 1.64 ± 0.08[9] |

This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.

-

Dissolve the pNPG substrate in the phosphate buffer.

-

Prepare a stock solution of the test inhibitor and create a dilution series. Acarbose is typically used as a reference standard.

-

-

Assay Procedure (96-well plate format):

-

In each well, add 10 µL of the test inhibitor solution at various concentrations.

-

Add 10 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the mixture at 37°C for 20 minutes.

-

Add 125 µL of phosphate buffer to each well.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for an additional 30 minutes.[9]

-

-

Data Acquisition:

-

Stop the reaction by adding 50 µL of 0.1 N Sodium Carbonate (Na₂CO₃).

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Antimicrobial and Antifungal Activity

The hydrazide and pyrrolidine moieties are present in many compounds with known antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[10][11]

The primary quantitative measure for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro.[12][13]

(Specific MIC values for this compound derivatives are sparsely reported in readily available literature and would require targeted screening. The table below is a template for reporting such data.)

| Derivative | Bacterial Strain (e.g., S. aureus) | Fungal Strain (e.g., C. albicans) |

| Compound X | MIC (µg/mL) | MIC (µg/mL) |

| Compound Y | MIC (µg/mL) | MIC (µg/mL) |

| Reference Drug | MIC (µg/mL) | MIC (µg/mL) |

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[14]

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

-

-

Assay Plate Preparation (96-well plate):

-

Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well microtiter plate.

-

Include a positive control well (medium with inoculum, no compound) and a negative/sterility control well (medium only).[14]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial or fungal inoculum to each well (except the sterility control).

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[14]

-

-

Data Acquisition:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Receptor Binding and Modulation

Derivatives containing the pyrrolidine scaffold can be designed to interact with various central nervous system (CNS) receptors. Molecular docking studies and in vitro binding assays are used to predict and confirm the affinity of these compounds for specific receptor targets, such as GABAa receptors.

GABAa Receptor Binding

The GABAa receptor is a ligand-gated ion channel and the primary target for inhibitory neurotransmission in the CNS. Modulating this receptor can produce sedative, anxiolytic, and anticonvulsant effects. The affinity of novel compounds for the GABAa receptor can be determined through competitive binding assays.

Binding affinity is typically reported as the inhibition constant (Ki) or as an IC50 value from a competitive binding assay.

| Compound Class | Target Receptor | Radioligand | Binding Affinity (Ki or IC50) |

| Pyrrolidine Derivative Z | GABAa | [³H]muscimol | Value (nM) |

This protocol describes a method to measure the binding of a test compound to the GABAa receptor in rat brain membranes using [³H]muscimol, a potent GABAa agonist.[16][17]

-

Membrane Preparation:

-

Homogenize rat brain tissue in an ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[16]

-

Perform a series of centrifugations to isolate the brain membranes. This includes low-speed spins to remove debris followed by high-speed ultracentrifugation (e.g., 140,000 x g) to pellet the membranes.[16]

-

Wash the membrane pellet multiple times with ice-cold buffer to remove endogenous GABA, which would otherwise interfere with the assay.[17]

-

Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration. Store at -70°C.[16]

-

-

Binding Assay:

-

Thaw the prepared membranes and wash them twice by resuspension and centrifugation.[16]

-

In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[16]

-

For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM).[16]

-

Incubate the mixture at 4°C for 45 minutes.[16]

-

-

Data Acquisition:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[16]

-

Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition curves.

-

Caption: Principle of a competitive radioligand binding assay.

References

- 1. oatext.com [oatext.com]

- 2. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activity of acetohydrazide compounds

An In-depth Technical Guide on the Biological Activity of Acetohydrazide Compounds

Abstract

Acetohydrazides, organic compounds characterized by a hydrazide functional group attached to an acetyl group, and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1] Due to their synthetic accessibility and diverse pharmacological properties, these compounds have garnered significant interest in medicinal chemistry.[2][3][4] This review provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of various acetohydrazide derivatives. It covers their antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured summary of the therapeutic potential of this important chemical scaffold.[5][6]

Introduction

Hydrazides are a class of organic compounds featuring the R-CO-NH-NH₂ functional group.[2] The presence of the azometine proton in hydrazone derivatives (-NHN=CH-) makes them a crucial scaffold for the development of new therapeutic agents.[5][6] Since the discovery and success of Isonicotinic acid hydrazide (Isoniazid) as a primary antitubercular drug, the therapeutic potential of hydrazide-containing compounds has been extensively explored.[2][4]

Acetohydrazide derivatives are synthesized by incorporating an acetyl group, and their subsequent modifications have led to a plethora of compounds with wideranging biological effects. These activities include antimicrobial, antimycobacterial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition properties.[3][4][6] Their ability to interact with various biological targets, often through chelation with metal ions in enzymes or by forming hydrogen bonds, contributes to their diverse pharmacological profiles.[7][8] This review consolidates the current knowledge on the biological activities of acetohydrazide compounds, focusing on quantitative data and the experimental methods used for their evaluation.

General Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives, particularly hydrazones, is a well-established process in medicinal chemistry. The common pathway involves a multi-step reaction sequence, which is adaptable for creating large libraries of compounds for biological screening.

The process typically begins with a carboxylic acid, which is converted to its corresponding ester. This ester is then reacted with hydrazine hydrate to form the core acetohydrazide intermediate. The final step involves the condensation of this hydrazide with various substituted aldehydes or ketones, often under reflux with a catalytic amount of acid, to yield the target N'-arylideneacetohydrazide derivatives (Schiff bases).[3][9][10][11]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. A Review on Biological Activities and Chemical Synthesis of Hydra...: Ingenta Connect [ingentaconnect.com]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives represent a versatile class of organic compounds characterized by the presence of a -CO-NH-N=CH- scaffold. This structural motif has garnered significant attention in medicinal chemistry due to its ability to confer a wide spectrum of biological activities. These compounds are relatively straightforward to synthesize, typically through the condensation reaction of a hydrazide with an aldehyde or a ketone, allowing for extensive structural diversification.[1][2] This adaptability makes them prime candidates for drug discovery and development, with research consistently revealing their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of novel hydrazide-hydrazone derivatives, supported by experimental protocols and quantitative data.

Synthesis and Characterization

The general synthesis of hydrazide-hydrazone derivatives involves a condensation reaction between a carboxylic acid hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically carried out in a protic solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[6] The resulting hydrazone precipitates from the reaction mixture and can be purified by filtration, washing, and recrystallization.

Characterization of these derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide), N-H (amide), and C=N (imine) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

Biological Significance and Therapeutic Potential

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising scaffolds for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of hydrazide-hydrazone derivatives against various cancer cell lines.[3][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.[4][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | PC-3 (Prostate) | 1.32 | [7] |

| MCF-7 (Breast) | 2.99 | [7] | |

| HT-29 (Colon) | 1.71 | [7] | |

| Compound 2 | A549 (Lung) | 43.1 | [9] |

| MCF-7 (Breast) | 59.1 | [9] | |

| Compound 3 | HCT 116 (Colon) | 0.29 | [2] |

| Compound 4 | HepG2 (Liver) | 3.8 | [10] |

| HCT-116 (Colon) | 1.9 | [10] | |

| Compound 5 | Capan-1 (Pancreatic) | 1.4 | [10] |

| Compound 6 | HepG2 (Liver) | 17.82 | [5] |

| Compound 7 | HepG2 (Liver) | 7.87 | [5] |

| Compound 8 | MCF-7 (Breast) | 7.52 | [11] |

| PC-3 (Prostate) | 10.19 | [11] | |

| Compound 9 | SH-SY5Y (Neuroblastoma) | 5.7 | [12] |

| Kelly (Neuroblastoma) | 2.4 | [12] | |

| Compound 10 | SH-SY5Y (Neuroblastoma) | 2.9 | [12] |

| Kelly (Neuroblastoma) | 1.3 | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][6] Their mechanisms of action can include the inhibition of essential enzymes like DNA gyrase.[6]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative hydrazide-hydrazone derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | Staphylococcus aureus | 1.95 | [6] |

| Escherichia coli | 15.62 | [6] | |

| Compound 12 | Staphylococcus aureus | 6.25 | [6] |

| Escherichia coli | 12.5 | [6] | |

| Compound 13 | Staphylococcus epidermidis | 0.48 | [6] |

| Bacillus subtilis | 0.98 | [6] | |

| Compound 14 | Staphylococcus aureus | 0.39 | [13] |

| Pseudomonas aeruginosa | 1.56 | [13] | |

| Compound 15 | Staphylococcus aureus | 1.95 | [13] |

| Bacillus subtilis | 3.91 | [13] | |

| Compound 16 | Staphylococcus aureus | 64 | [14] |

| Compound 17 | Candida albicans | 64 | [14] |

| Compound 18 | Bacillus cereus | 0.37 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain hydrazide-hydrazone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.[5] A common mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[16]

Quantitative Anti-inflammatory Activity Data

The table below shows the in vivo anti-inflammatory activity (percentage inhibition of paw edema) of selected hydrazide-hydrazone derivatives.

| Compound ID | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |

| Compound 19 | 20 | 2 | Significant Reduction | [17] |

| 20 | 3 | Significant Reduction | [17] | |

| 40 | 2 | Significant Reduction | [17] | |

| 40 | 3 | Significant Reduction | [17] | |

| Compound 20 | 20 | 2 | Significant Reduction | [17] |

| 20 | 3 | Significant Reduction | [17] | |

| 20 | 4 | Significant Reduction | [17] | |

| Compound 21 | 50 | 3 | 66.7 | [5] |

| Compound 22 | 50 | 3 | 61.7 | [5] |

| Compound 23 | 50 | 3 | 63.2 | [5] |

| Compound 24 | 50 | - | 36.6 | [5] |

| Compound 25 | 50 | - | 41.5 | [5] |

Enzyme Inhibition

The structural features of hydrazide-hydrazones make them effective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include carbonic anhydrases, monoamine oxidases (MAOs), and bacterial DNA gyrase.[18][19][20]

Quantitative Enzyme Inhibition Data

This table summarizes the in vitro enzyme inhibitory activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives.

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Compound 26 | Carbonic Anhydrase I | 1.33 | [4] |

| Compound 27 | Carbonic Anhydrase II | 1.85 | [4] |

| Compound 28 | Carbonic Anhydrase I | 15.7 | [21] |

| Compound 29 | Carbonic Anhydrase II | 13.5 | [21] |

| Compound 30 | Monoamine Oxidase A | 0.342 | [22] |

| Compound 31 | Monoamine Oxidase A | 0.028 | [22] |

Mechanisms of Action: Signaling Pathways

The diverse biological activities of hydrazide-hydrazone derivatives stem from their interactions with various cellular targets and modulation of key signaling pathways.

Apoptosis Induction in Cancer Cells

A primary mechanism of the anticancer activity of many hydrazide-hydrazone derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[4][8]

Inhibition of NF-κB Signaling

The anti-inflammatory effects of some hydrazide-hydrazone derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can therefore lead to a reduction in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of hydrazide-hydrazone derivatives.

General Synthesis of Hydrazide-Hydrazone Derivatives

-

Dissolution: Dissolve the starting hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

-

Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., cold ethanol, diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide).

-

Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the hydrazide-hydrazone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the hydrazide-hydrazone derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Novel hydrazide-hydrazone derivatives continue to be a rich source of bioactive compounds with significant therapeutic potential. Their ease of synthesis and structural versatility allow for the fine-tuning of their pharmacological properties. The compelling data on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities underscore their importance in modern drug discovery. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to translate these promising laboratory findings into clinically effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued exploration in this exciting field of medicinal chemistry.

References

- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. cct2021.ftmc.lt [cct2021.ftmc.lt]

Preliminary Bioactivity Screening of 2-(Pyrrolidin-1-yl)acetohydrazide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 2-(Pyrrolidin-1-yl)acetohydrazide analogs. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the synthetic methodologies, experimental protocols for bioactivity evaluation, and presents quantitative data for analogous compounds to illustrate potential therapeutic applications.

Introduction

The this compound core structure combines the pharmacologically significant pyrrolidine ring with a reactive acetohydrazide moiety. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The hydrazide-hydrazone group is also a key pharmacophore, contributing to various biological activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. The combination of these two moieties in this compound analogs presents a promising avenue for the discovery of new lead compounds in drug development. This guide outlines the foundational steps for synthesizing and evaluating the bioactivity of these novel analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a two-step procedure, starting with the esterification of a substituted acid, followed by hydrazinolysis. A general synthetic route involves the reaction of a precursor with hydrazine hydrate to form the hydrazide, which can then be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol is a generalized procedure based on the synthesis of similar hydrazide-hydrazone compounds.[3]

-

Synthesis of the Hydrazide Intermediate:

-

To a solution of the starting ester (e.g., ethyl 2-(pyrrolidin-1-yl)acetate) in a suitable solvent such as ethanol, add hydrazine hydrate in a molar excess.

-

Reflux the reaction mixture for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid hydrazide is then purified, typically by recrystallization from a suitable solvent.

-

-

Synthesis of the Hydrazone Analogs:

-

Dissolve the synthesized hydrazide in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add an equimolar amount of the desired substituted aldehyde or ketone.

-

Reflux the mixture for 2-6 hours, again monitoring by TLC.

-

Upon completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization.

-

Preliminary Bioactivity Screening

The newly synthesized this compound analogs can be screened for a variety of biological activities. The most common preliminary screens include antimicrobial, anticancer, and enzyme inhibition assays.

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity and can be determined using the broth microdilution method.[4]

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (medium with inoculum and no compound) and negative controls (medium without inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Analogous Hydrazone Compounds

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone A | Staphylococcus aureus | 12.5 | [4] |

| Hydrazone B | Escherichia coli | 25 | [3] |

| Hydrazone C | Candida albicans | 6.25 | [4] |

Note: The data presented is for structurally related hydrazone compounds and serves as an illustrative example of potential activity.

Anticancer Activity

The cytotoxic effects of the analogs can be assessed against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Table 2: Representative Anticancer Activity of Analogous Pyrrolidinone-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidinone-Hydrazone X | IGR39 (Melanoma) | 2.5 | [5] |

| Pyrrolidinone-Hydrazone Y | PPC-1 (Prostate) | 20.2 | [5] |

| Pyrrolidinone-Hydrazone Z | MDA-MB-231 (Breast) | >100 | [5] |

Note: The data is for pyrrolidinone-hydrazone derivatives, which are structurally related to the target compounds.

A potential mechanism for anticancer activity could involve the induction of apoptosis. A simplified representation of an apoptotic signaling pathway is shown below.

Caption: A simplified signaling pathway for extrinsic and intrinsic apoptosis.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrrolidine derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase.[6]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the amount of p-nitrophenol released by monitoring the absorbance at 405 nm.

-

Acarbose can be used as a standard inhibitor.

-

Calculate the percentage inhibition and determine the IC50 value.

Table 3: Representative Enzyme Inhibition by Pyrrolidine Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Pyrrolidine Derivative 1 | α-Amylase | 25.4 | [6] |

| Pyrrolidine Derivative 2 | α-Glucosidase | 35.8 | [6] |

Note: This data is for N-Boc protected pyrrolidine amides, which share the core pyrrolidine structure.

The overall workflow for bioactivity screening is summarized in the following diagram:

Caption: A general workflow for the preliminary bioactivity screening of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This technical guide provides a framework for the synthesis and preliminary bioactivity screening of its analogs. By employing the described experimental protocols, researchers can systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory potential of these novel compounds. The illustrative data from related chemical series suggests that these analogs are likely to exhibit interesting biological profiles, warranting further investigation and lead optimization studies.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. scispace.com [scispace.com]

- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of 2-(Pyrrolidin-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available information on 2-(Pyrrolidin-1-yl)acetohydrazide. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. All handling and storage procedures should be conducted with caution and under the supervision of a qualified professional, adhering to standard laboratory safety practices.

Chemical Identification and Properties

This section summarizes the basic chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 7171-96-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃N₃O | [2][4] |

| Molecular Weight | 143.19 g/mol | [1][2][4] |

| Purity | ≥95% | [1][2] |

| Appearance | Light yellow, low melting solid or liquid | N/A |

Safety and Handling

A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. The information below is based on general knowledge of related chemical compounds and limited supplier data. Users must perform their own risk assessment before handling this substance.

2.1. General Hazards

Hydrazide derivatives can be toxic and irritants. Based on supplier information for related compounds, potential hazards may include:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

2.3. Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, gas, mist, or vapor.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

| Storage Condition | Recommendation | Source |

| Temperature | 2-8°C or Room Temperature | [2] |

| Atmosphere | Store under an inert gas | [2] |

| Light | Store in a light-proof container | [2] |

| Moisture | Keep container tightly sealed in a dry place | N/A |

Experimental Protocols

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

Hydrazide derivatives, as a class of compounds, are known to exhibit a broad range of biological activities, including:

-

Antimicrobial

-

Antifungal

-

Antiviral

-

Anti-inflammatory

-

Anticonvulsant

Due to the lack of specific data for this compound, a diagram of its signaling pathway or experimental workflows cannot be provided.

Logical Relationships

As no specific experimental or biological data is available, a logical workflow for working with this compound would follow standard laboratory procedures for handling a novel chemical of unknown toxicity.

References

Role of the pyrrolidine scaffold in pharmacologically active compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of pharmacologically active compounds, from natural products to blockbuster synthetic drugs, underscores its significance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidine scaffold's role in drug design, detailing its structural advantages, diverse biological activities, and the synthetic and analytical methodologies employed in the development of pyrrolidine-based drug candidates.

The Structural and Physicochemical Advantages of the Pyrrolidine Ring

The enduring appeal of the pyrrolidine scaffold in drug discovery can be attributed to several key features that render it an ideal building block for modulating biological targets.

-

Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[1][2][3] This is a critical advantage in an era of drug discovery increasingly focused on targeting complex protein-protein interactions.

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[1][2] This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers of a compound can exhibit vastly different pharmacological profiles, including potency, selectivity, and metabolic stability, due to the stereoselective nature of biological macromolecules.[2][3]

-

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. This feature can significantly influence a molecule's aqueous solubility, a crucial parameter for drug absorption and distribution.[4] Furthermore, the pyrrolidine nitrogen provides a convenient handle for chemical modification, with a staggering 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[5]

-

Metabolic Stability: The saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to many aromatic systems, which can be susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.

Diverse Pharmacological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Pyrrolidine-containing compounds have been successfully developed as therapeutic agents for a wide range of diseases.[6][7]

Cardiovascular Disease: ACE Inhibitors

Some of the most well-known pyrrolidine-containing drugs are the angiotensin-converting enzyme (ACE) inhibitors, such as captopril and enalapril.[2][8] These drugs are mainstays in the treatment of hypertension and heart failure. The pyrrolidine ring in these molecules mimics the C-terminal proline residue of angiotensin I, allowing for potent and specific inhibition of ACE.

Type 2 Diabetes: DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) inhibitors, including vildagliptin and saxagliptin, represent another major class of drugs featuring a pyrrolidine scaffold.[8] These agents are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The nitrile-functionalized pyrrolidine moiety in many gliptins forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.[8]

Infectious Diseases

The pyrrolidine ring is a key structural element in numerous antibacterial and antiviral agents.[2][4]

-

Antibacterial: The lincosamide antibiotic clindamycin contains a substituted pyrrolidine ring and is effective against a range of anaerobic and Gram-positive bacteria.[2]

-

Antiviral: A significant number of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV) incorporate a pyrrolidine or a fused pyrrolidine system.[4][8] These include NS5A inhibitors like daclatasvir and NS3/4A protease inhibitors such as telaprevir.[4]

Oncology

The pyrrolidine scaffold is increasingly being exploited in the development of novel anticancer agents targeting various aspects of cancer cell biology.[9]

-

Enzyme Inhibitors: Pyrrolidine derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes crucial for DNA damage repair.[5]

-

Receptor Antagonists: The chemokine receptor CXCR4 is implicated in cancer metastasis, and pyrrolidine-containing antagonists have shown promise in preclinical studies.[2]

-

Kinase Inhibitors: The JAK2 inhibitor pacritinib and the FGFR-4 inhibitor futibatinib, both approved by the FDA in 2022, feature a pyrrolidine ring.[2]

Central Nervous System (CNS) Disorders

Pyrrolidine-containing compounds have also been developed for the treatment of various CNS disorders, including epilepsy (ethosuximide) and Alzheimer's disease (aniracetam).[2]

Quantitative Data on Pharmacologically Active Pyrrolidine Derivatives

The following tables summarize quantitative data for a selection of pyrrolidine-containing compounds across different therapeutic areas, illustrating their potency and activity.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class/Name | Target/Cell Line | Activity Metric | Value | Reference(s) |

| Pyrrolidine-based CXCR4 Antagonist (Compound 26) | CXCR4 Receptor | IC₅₀ | 79 nM | [2] |

| Spirooxindole Pyrrolidine Derivative (Compound 37e) | MCF-7 (Breast Cancer) | IC₅₀ | 17 µM | [5] |

| Spirooxindole Pyrrolidine Derivative (Compound 37e) | HeLa (Cervical Cancer) | IC₅₀ | 19 µM | [5] |

| Pyrrolidine-based Mcl-1 Inhibitor (Compound 18) | Mcl-1 Protein | Kᵢ | 0.077 µM | [10] |

| Pyrrolidine-based Mcl-1 Inhibitor (Compound 40) | PC-3 (Prostate Cancer) | Kᵢ | 8.45 µM | [10] |

| Polysubstituted Pyrrolidine (Compound 35a,b) | Cancer Cell Lines | IC₅₀ | 2.9 - 16 µM | [4] |

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class/Name | Organism/Target | Activity Metric | Value | Reference(s) |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | S. aureus | MIC | 3.11 µg/mL | [2] |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | E. coli | MIC | 6.58 µg/mL | [2] |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | P. aeruginosa | MIC | 5.82 µg/mL | [2] |

| Thiohydantoin-pyrrolidine Derivatives | M. tuberculosis H37Rv | MIC | 62.5 - 125 µg/mL | [2] |

| Pyrrolidine-thiazole Derivative (Compound 51a) | B. cereus | MIC | 21.70 ± 0.36 µg/mL | [2] |

Table 3: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class/Name | Target Enzyme | Activity Metric | Value | Reference(s) |

| Pyrrolidine-based Benzenesulfonamide (Compound 19a) | Acetylcholinesterase (AChE) | Kᵢ | 22.34 nM | [2] |

| Pyrrolidine-based Benzenesulfonamide (Compound 19b) | Acetylcholinesterase (AChE) | Kᵢ | 22.34 nM | [2] |

| Pyrrolidine Sulfonamide Derivative (Compound 23d) | DPP-IV | IC₅₀ | 11.32 ± 1.59 µM | [2] |

| N-benzoylthiourea-pyrrolidine Derivative (Compound 15g) | Acetylcholinesterase (AChE) | IC₅₀ | 0.029 µM | [2] |

| 1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c) | E. coli DNA Gyrase | IC₅₀ | 120 ± 10 nM | [2] |

| 1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c) | S. aureus Topoisomerase IV | IC₅₀ | 3.07 µM | [2] |

| Polyhydroxylated Pyrrolidine (Compound 54) | α-Glucosidase | - | Potent Inhibitor | [5] |

Key Experimental Protocols

This section details representative methodologies for the synthesis of pyrrolidine scaffolds and the evaluation of their pharmacological activity.

Synthesis of Pyrrolidine Scaffolds: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[11]

General Protocol for the Synthesis of Spirooxindole-Pyrrolidines:

-

Generation of the Azomethine Ylide: In a round-bottom flask, equimolar amounts of an isatin derivative (e.g., 1-acetylisatin) and an α-amino acid (e.g., sarcosine or L-proline) are dissolved in a suitable solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF₄]).[11] The mixture is heated to reflux for a specified time (typically 1-2 hours) to facilitate the in situ generation of the azomethine ylide via decarboxylative condensation.

-

Cycloaddition Reaction: To the solution containing the azomethine ylide, an equimolar amount of the dipolarophile (e.g., an (E)-2-oxoindolino-3-ylidene acetophenone derivative) is added.[11]

-

Reaction Monitoring and Work-up: The reaction mixture is maintained at reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole-pyrrolidine derivative.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation: Cytotoxicity Assessment using the MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.[10][12][13]

Protocol for Assessing the Cytotoxicity of a Pyrrolidine Derivative:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: The pyrrolidine-containing test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compound (and a vehicle control) is added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Addition of MTS Reagent: Following the incubation period, 20 µL of the MTS reagent (in combination with an electron coupling reagent like PES) is added to each well.[12][13]

-

Final Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

-

Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolidine-containing drugs and a general workflow for their discovery and evaluation.

Signaling Pathways

Caption: Mechanism of action of DPP-4 inhibitors like Vildagliptin.

Caption: Inhibition of the JAK-STAT signaling pathway by Pacritinib.

Experimental and Logical Workflows

Caption: General workflow for pyrrolidine-based drug discovery.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new medicines. Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties makes it a privileged and versatile component in the medicinal chemist's toolbox. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design and synthesis of novel pyrrolidine derivatives are poised to play an increasingly important role in the development of the next generation of innovative therapies. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to harness the immense potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. researchgate.net [researchgate.net]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Captopril synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. iscaconsortium.org [iscaconsortium.org]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide, a valuable intermediate in the preparation of various bioactive molecules and pharmaceuticals. This compound serves as a crucial building block for hydrazide-based derivatives exhibiting a range of pharmacological activities, including antimicrobial, antifungal, and antitubercular properties.[1] Its adaptable structure makes it a significant component in drug discovery and the design of novel therapeutic agents.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 |

| Ethyl 2-(pyrrolidin-1-yl)acetate | C₈H₁₅NO₂ | 157.21 | 22041-19-6 |

| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 |

| This compound | C₆H₁₃N₃O | 143.19 | 7171-96-2 |

Experimental Protocol